molecular formula C18H26O4 B10756625 (1S,7S,8S,8AR)-1,2,3,7,8,8A-Hexahydro-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-HY droxy-6-oxo-2H-pyran-2-YL]ethyl]-1-naphthalenol

(1S,7S,8S,8AR)-1,2,3,7,8,8A-Hexahydro-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-HY droxy-6-oxo-2H-pyran-2-YL]ethyl]-1-naphthalenol

Cat. No.: B10756625
M. Wt: 306.4 g/mol
InChI Key: WWSNTLOVYSRDEL-TVKPWXLESA-N
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Description

Preparation Methods

The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure the desired stereochemistry and purity of the final product . Industrial production methods may include large-scale synthesis using optimized reaction conditions to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalenol core can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

(1S,7S,8S,8AR)-1,2,3,7,8,8A-HEXAHYDRO-7-METHYL-8-[2-[(2R,4R)-TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL]ETHYL]-1-NAPHTHALENOL has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and stereochemistry. In biology, it is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of certain diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to interact with liver carboxylesterase 1, which plays a role in the metabolism of various substrates in the liver . The compound’s effects are mediated through its binding to this enzyme, leading to changes in the enzyme’s activity and subsequent downstream effects on metabolic pathways.

Comparison with Similar Compounds

Similar compounds to (1S,7S,8S,8AR)-1,2,3,7,8,8A-HEXAHYDRO-7-METHYL-8-[2-[(2R,4R)-TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL]ETHYL]-1-NAPHTHALENOL include other delta valerolactones and related lactone derivatives. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific combination of the naphthalenol core and the tetrahydropyran moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

(4R,6S)-6-[2-[(1S,2S,8S,8aR)-8-hydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C18H26O4/c1-11-5-6-12-3-2-4-16(20)18(12)15(11)8-7-14-9-13(19)10-17(21)22-14/h3,5-6,11,13-16,18-20H,2,4,7-10H2,1H3/t11-,13+,14-,15-,16-,18-/m0/s1

InChI Key

WWSNTLOVYSRDEL-TVKPWXLESA-N

Isomeric SMILES

C[C@H]1C=CC2=CCC[C@@H]([C@@H]2[C@H]1CC[C@H]3C[C@H](CC(=O)O3)O)O

Canonical SMILES

CC1C=CC2=CCCC(C2C1CCC3CC(CC(=O)O3)O)O

Origin of Product

United States

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